![molecular formula C14H20O3 B1522552 2-甲基-2-[4-(2-甲基丙氧基)苯基]丙酸 CAS No. 1183487-83-3](/img/structure/B1522552.png)
2-甲基-2-[4-(2-甲基丙氧基)苯基]丙酸
描述
“2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid” is a chemical compound with the CAS Number: 1183487-83-3. It has a molecular weight of 236.31 and is also known by the IUPAC name 2-(4-isobutoxyphenyl)-2-methylpropanoic acid .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid” can be represented by the InChI code: 1S/C14H20O3/c1-10(2)9-17-12-7-5-11(6-8-12)14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. It has a molecular weight of 236.31. The compound has a density of 1.1±0.1 g/cm³, a boiling point of 430.7±33.0 °C at 760 mmHg, and a flash point of 149.7±18.9 °C .科学研究应用
Medicine: Analgesic and Anti-inflammatory Applications
This compound is an analog of ibuprofen and shares similar pharmacological properties. It acts by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, mediators of inflammation and pain. It can be used to study the analgesic and anti-inflammatory effects in experimental models, potentially leading to the development of new NSAIDs .
Pharmacology: Role in Drug Development
In pharmacology, this compound’s structural similarity to ibuprofen makes it valuable for comparative studies in drug metabolism and pharmacokinetics. Researchers can investigate its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how structural modifications affect these parameters .
Biochemistry: Enzyme Inhibition Studies
Biochemically, it serves as a tool to study the COX enzyme’s structure-activity relationship. By observing how this molecule interacts with COX, scientists can gain insights into the enzyme’s active site and design more effective COX inhibitors .
Industrial Uses: Intermediate in Chemical Synthesis
Industrially, this compound can be used as an intermediate in the synthesis of other chemical entities. Its phenylpropanoic acid core is a versatile building block for creating a variety of derivatives with potential applications in material science, synthetic chemistry, and as precursors for more complex molecules .
Environmental Science: Ecotoxicology Studies
In environmental science, the compound’s effects on various biological systems can be studied to assess its ecotoxicological impact. This includes investigating its biodegradability, persistence in the environment, and potential bioaccumulation in wildlife .
Analytical Chemistry: Standard in Quantitative Analysis
In analytical chemistry, it can be used as a reference standard for calibrating instruments and validating methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantitative analysis of similar compounds .
Molecular Biology: Study of Gene Expression
Molecular biologists can use this compound to study the gene expression changes it induces in cells. This can provide insights into the molecular mechanisms underlying its pharmacological effects and help identify potential targets for new drugs .
Material Science: Polymer Research
In material science, the compound’s structural moiety can be incorporated into polymers to study the effects on the material’s properties, such as flexibility, durability, and reactivity. This can lead to the development of new materials with improved characteristics .
安全和危害
属性
IUPAC Name |
2-methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)9-17-12-7-5-11(6-8-12)14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTFWXQBGIXJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)

![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)
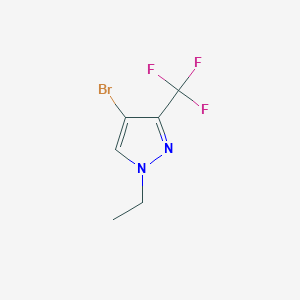
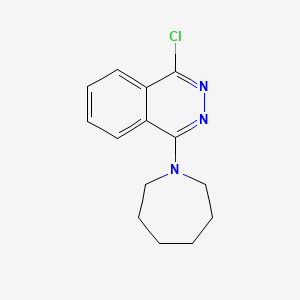
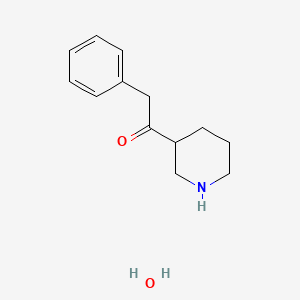
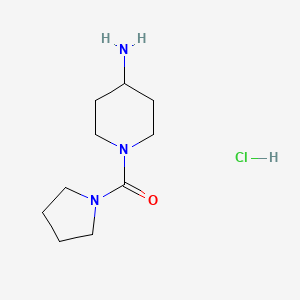
![tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1522483.png)
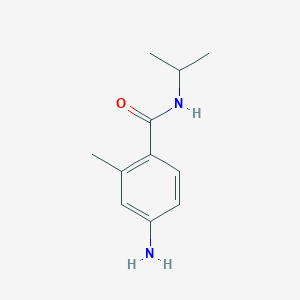
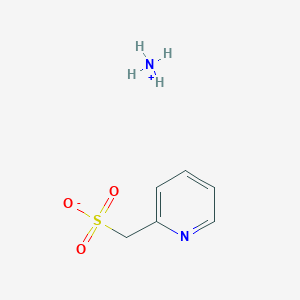
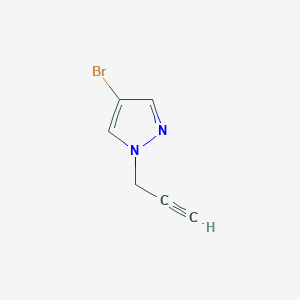

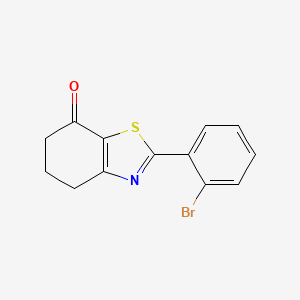
![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)